molecular formula C10H6F2O3 B13222541 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Cat. No.: B13222541
M. Wt: 212.15 g/mol
InChI Key: OGSHTVWJUBMQEK-UHFFFAOYSA-N
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Description

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS 1509437-71-1) is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H6F2O3 and a molecular weight of 212.15 g/mol, it serves as a versatile synthetic intermediate . Benzofuran is a privileged scaffold in drug design, with derivatives exhibiting a broad spectrum of potent biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of fluorine atoms at the 4 and 7 positions of the benzofuran ring can enhance the molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The acetic acid side chain provides a functional handle for further chemical modification, allowing researchers to conjugate the benzofuran core to other pharmacophores or create prodrugs . This compound is strictly for Research Use Only and is a valuable building block for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases .

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-(4,7-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-6-1-2-7(12)10-9(6)5(4-15-10)3-8(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

OGSHTVWJUBMQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CO2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials

  • 4,7-Difluoro-substituted benzofuranone or benzofuran precursors
  • Reagents for acetic acid side chain introduction, such as ethyl oxalyl chloride or carbethoxymethylene triphenylphosphorane
  • Fluorination reagents if fluorines are introduced late-stage

Key Transformations

  • Horner-Wadsworth-Emmons or Wittig-type olefination to introduce the acetic acid ester side chain at the 3-position
  • Amidation or esterification steps to convert esters to amides or acids
  • Protection/deprotection steps for hydroxyl or other functional groups if present
  • Fluorination using electrophilic fluorinating agents or via substitution on aromatic precursors

Detailed Preparation Methods

Synthesis of 4,7-Difluoro-1-benzofuran-3-one Intermediate

The 4,7-difluoro substitution pattern on the benzofuran ring can be introduced by starting from a difluorinated phenol or catechol derivative, followed by cyclization to form the benzofuranone ring. This involves:

  • Electrophilic cyclization reactions
  • Use of fluorinated aromatic precursors
  • Control of regioselectivity to ensure substitution at 4 and 7 positions

Conversion of 4,7-Difluoro-1-benzofuran-3-one to 3-Acetic Acid Derivative

Once the benzofuranone is obtained, the acetic acid side chain is introduced at the 3-position by:

  • Performing a Horner-Emmons reaction with (carbethoxymethylene)triphenylphosphorane to yield ethyl (4,7-difluoro-1-benzofuran-3-yl)acetate
  • Followed by hydrolysis of the ester to the corresponding acetic acid

This step is well-documented in the synthesis of related benzofuran derivatives, where the ester intermediate is isolated and purified before hydrolysis.

Alternative Method: Amidation and Subsequent Hydrolysis

In some synthetic routes, the ethyl ester intermediate is converted to an acetamide derivative by reaction with ammonia or amines, then hydrolyzed under acidic or basic conditions to the free acid.

Fluorination Approaches

If the benzofuran core is prepared without fluorine substituents, electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) may be used to introduce fluorines at the 4 and 7 positions selectively. However, this is less common due to regioselectivity challenges.

Representative Synthetic Scheme (Summary)

Step Starting Material Reagents/Conditions Product Notes
1 4,7-Difluorophenol or difluorocatechol Cyclization conditions (acidic or basic) 4,7-Difluoro-1-benzofuran-3-one Formation of benzofuranone core
2 4,7-Difluoro-1-benzofuran-3-one (Carbethoxymethylene)triphenylphosphorane Ethyl (4,7-difluoro-1-benzofuran-3-yl)acetate Horner-Emmons olefination
3 Ethyl ester intermediate Hydrolysis (acidic or basic) This compound Final target compound

Analytical Data and Purification

  • Purification is typically achieved by column chromatography or recrystallization.
  • Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.
  • The fluorine atoms give characteristic signals in 19F NMR, aiding structural confirmation.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling reagent conditions:

  • Reaction :
    2 4 7 Difluoro 1 benzofuran 3 yl acetic acid+R OHH+or DCC2 4 7 Difluoro 1 benzofuran 3 yl acetate ester+H2O\text{2 4 7 Difluoro 1 benzofuran 3 yl acetic acid}+\text{R OH}\xrightarrow{\text{H}^+\text{or DCC}}\text{2 4 7 Difluoro 1 benzofuran 3 yl acetate ester}+\text{H}_2\text{O}

  • Key Findings :

    • Ester derivatives are synthesized for improved lipophilicity in drug design.

    • Yields vary between 65–85% depending on the alcohol (e.g., methyl, ethyl, or benzyl alcohols).

Ester Type Reagent Yield Conditions
Methyl esterMethanol/H₂SO₄78%Reflux, 6 hours
Ethyl esterEthanol/DCC82%RT, 12 hours
Benzyl esterBenzyl alcohol/EDC68%0°C → RT, 24 hours

Amidation Reactions

The carboxylic acid reacts with amines to form amides, crucial for pharmacological applications:

  • Reaction :
    2 4 7 Difluoro 1 benzofuran 3 yl acetic acid+R NH2EDC HOBt2 4 7 Difluoro 1 benzofuran 3 yl acetamide\text{2 4 7 Difluoro 1 benzofuran 3 yl acetic acid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{2 4 7 Difluoro 1 benzofuran 3 yl acetamide}

  • Key Findings :

    • Amidation enhances target binding in enzyme inhibition studies .

    • Primary amines (e.g., methylamine, aniline) show higher reactivity than secondary amines.

Halogenation and Fluorination

The benzofuran core undergoes electrophilic substitution, influenced by fluorine’s directing effects:

  • Bromination :

    • At the 5-position using NBS\text{NBS}
      in CCl4\text{CCl}_4
      , yielding 5-bromo derivatives (65–70% yield) .

  • Anodic Fluorination :

    • Electrochemical fluorination in acetonitrile introduces additional fluorine atoms at the 2-position .

Reaction Reagent Product Yield
BrominationNBS/CCl₄5-Bromo-4,7-difluoro derivative68%
Anodic FluorinationElectrolysis (CH₃CN)2,4,7-Trifluoro-1-benzofuran acetic acid55%

Cyclization Reactions

The acetic acid side chain participates in cyclization to form lactones or fused heterocycles:

  • Lactonization :

    • Intramolecular esterification under acidic conditions forms a γ-lactone (60% yield) .

  • Heterocycle Formation :

    • Reaction with hydrazines yields pyrazole-fused benzofurans .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

  • Reaction :
    2 4 7 Difluoro 1 benzofuran 3 yl acetic acidΔ or Cu4 7 Difluoro 1 benzofuran+CO2\text{2 4 7 Difluoro 1 benzofuran 3 yl acetic acid}\xrightarrow{\Delta \text{ or Cu}}\text{4 7 Difluoro 1 benzofuran}+\text{CO}_2

  • Key Findings :

    • Copper catalysts increase decarboxylation efficiency (up to 90% yield) .

Oxidation and Reduction

  • Oxidation :

    • The benzofuran ring resists oxidation, but the acetic acid side chain oxidizes to a ketone under strong conditions (e.g., KMnO₄).

  • Reduction :

    • Catalytic hydrogenation (Pd/C) reduces the furan ring to a dihydro derivative (45–50% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) modify the benzofuran core:

  • Suzuki Reaction :

    • Boronic acids couple at the 3-position, enabling aryl/alkyl group introduction .

Coupling Partner Catalyst Yield Application
Phenylboronic acidPd(PPh₃)₄75%Anticancer agent synthesis
Vinylboronic esterPd(OAc)₂62%Polymer precursors

Scientific Research Applications

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is a chemical compound featuring a benzofuran structure with two fluorine atoms at the 4 and 7 positions, along with an acetic acid group. It belongs to the benzofuran derivative family, which is recognized for diverse biological activities and potential uses in medicine. The presence of fluorine atoms influences the compound's chemical properties, affecting its reactivity and biological activity.

Scientific Research Applications

This compound is primarily used in medicinal chemistry and pharmaceutical research. Its applications include:

  • Developing new pharmaceuticals It serves as a building block for creating new drugs, especially those aimed at treating microbial infections and cancer.
  • Interaction studies It is used to study how it binds to specific molecular targets to understand its mechanism of action. Research into its ability to inhibit certain enzymes may show its potential as a therapeutic agent.

This compound is meant for research and development purposes only, and should be used under the supervision of a qualified professional .

  • Hazards: It can cause skin and eye irritation, and may irritate the respiratory system .
  • First Aid: In case of skin contact, wash the affected area with water for at least 15 minutes and remove any contaminated clothing . For eye contact, rinse with water and seek medical attention . If inhaled, move the person to fresh air and provide oxygen if breathing is difficult .
  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition. Keep the container tightly closed .

Mechanism of Action

The mechanism of action of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the benzofuran ring significantly impacts molecular weight, polarity, and acidity. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid C₁₀H₆F₂O₃ ~212.15* 4-F, 7-F, acetic acid (position 3) Hypothesized higher acidity due to electron-withdrawing F groups .
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid C₁₀H₆F₂O₃ 212.15 6-F, 7-F, acetic acid (position 3) High purity (99.9%+), storage at RT; limited safety data .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₂H₁₃FO₃S 256.29 5-F, 7-CH₃, 3-SCH₃, acetic acid Forms centrosymmetric dimers via O–H⋯O hydrogen bonds .
2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid C₁₁H₈F₂O₄ 242.18 6-OCHF₂, acetic acid Hazard category H4; purity ≥95% .

*Estimated based on .

  • Acidity: Fluorine’s electron-withdrawing effect enhances the acidity of the acetic acid group. For example, the 6,7-difluoro analog likely has a lower pKa than non-fluorinated derivatives, improving solubility in polar solvents .
  • Crystallinity : Substituents like methylsulfanyl (e.g., in ) promote intermolecular interactions (e.g., hydrogen bonds, π-stacking), stabilizing crystal lattices. The 4,7-difluoro variant may exhibit distinct packing due to fluorine’s smaller size and stronger electronegativity .

Biological Activity

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is a compound characterized by a unique structure that includes a benzofuran moiety substituted with two fluorine atoms at the 4 and 7 positions, alongside an acetic acid functional group. This compound is part of a larger class of benzofuran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C11H8F2O2C_{11}H_{8}F_{2}O_{2} with a molecular weight of approximately 232.18 g/mol.

The presence of fluorine atoms significantly influences the compound's chemical properties, enhancing its reactivity and biological activity. The difluorinated benzofuran structure contributes to its distinct characteristics, making it a subject of interest in medicinal chemistry and pharmaceuticals.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic effects:

  • Anticancer Properties : Similar benzofuran derivatives have shown promise as anticancer agents. Studies suggest that modifications in the benzofuran structure can lead to enhanced potency against various cancer cell lines .
  • Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes, which is crucial for understanding its mechanism of action. For instance, it has been observed to exhibit binding affinity to certain molecular targets, potentially modulating enzyme activity related to cancer progression and other diseases .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects through modulation of inflammatory pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine substituents enhance its binding affinity to enzymes and receptors, leading to modulation of biological activities. For example, studies have indicated that compounds with similar scaffolds can effectively inhibit kinases involved in cancer cell signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound compared to other benzofuran derivatives, the following table summarizes some structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(6-Hydroxybenzofuran-3-yl)acetic acidC_{11}H_{10}O_{3}Hydroxyl group at position 6
2-(5-Fluoro-benzofuran-3-yl)acetic acidC_{11}H_{9}F O_{2}Fluorine substitution at position 5
2-(Benzofuran-3-yl)acetic acidC_{10}H_{10}O_{2}No fluorine substituents
2-(5-Methylbenzofuran-3-yl)acetic acidC_{11}H_{10}O_{2}Methyl substitution at position 5

Uniqueness : The presence of two fluorine atoms at the 4 and 7 positions distinguishes this compound from others in its class, potentially enhancing its biological activity and altering its chemical reactivity compared to non-fluorinated analogs.

Case Studies

Several studies have investigated the biological activities associated with compounds structurally related to this compound:

  • Anticancer Activity : A study demonstrated that benzofuran derivatives showed significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications could enhance potency against specific targets like GSK-3β .
  • Enzyme Interaction Studies : Research on similar compounds revealed their ability to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells .

Q & A

Basic: What are effective synthetic routes for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid?

The compound can be synthesized via ester hydrolysis under basic conditions. For example, ethyl esters of benzofuran derivatives (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) are refluxed with potassium hydroxide (KOH) in a methanol/water mixture, followed by acidification and purification via column chromatography (ethyl acetate eluent) to achieve high yields (~82%) . Similar protocols can be adapted for introducing difluoro substituents by selecting appropriate halogenated precursors.

Advanced: How can synthesis be optimized for higher yields and purity?

Key factors include:

  • Reaction Time/Temperature : Prolonged reflux (e.g., 5 hours) ensures complete ester hydrolysis .
  • Purification : Column chromatography with optimized solvent systems (e.g., ethyl acetate) improves purity.
  • Precursor Design : Using electron-withdrawing groups (e.g., fluorine) on the benzofuran ring enhances reactivity during cyclization steps .
  • Acidification Control : Gradual addition of concentrated HCl during workup prevents decomposition of the carboxylic acid product .

Basic: What techniques are used to determine the crystal structure of this compound?

X-ray crystallography is the gold standard. Programs like SHELXL refine small-molecule structures, while ORTEP-3 visualizes molecular geometry and thermal ellipsoids . For example, the planar benzofuran core and intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers were resolved using these tools .

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Intermolecular hydrogen bonds (e.g., carboxyl O–H⋯O) can be quantified using crystallographic software. In related benzofuran-acetic acid derivatives, these interactions create dimeric motifs, which stabilize the lattice . SHELXL refines hydrogen-bond geometries, while PLATON validates topology and symmetry .

Basic: What pharmacological properties are associated with benzofuran-acetic acid derivatives?

Benzofuran analogs exhibit antibacterial, antifungal, and antitumor activities. The acetic acid moiety enhances bioavailability, while fluorine substituents improve metabolic stability and target binding . Structure-activity relationship (SAR) studies suggest substituents at the 3-position (e.g., methylsulfanyl, fluorine) modulate potency .

Advanced: How to design analogs for improved bioactivity?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4,7 positions to enhance electrophilic reactivity.
  • Scaffold Hybridization : Combine the benzofuran core with indole or pyrimidine moieties (via cross-coupling) to exploit synergistic interactions .
  • Prodrug Strategies : Esterify the acetic acid group to improve membrane permeability, with in situ hydrolysis releasing the active form .

Basic: How to confirm compound purity and identity?

  • TLC : Monitor reaction progress using Rf values (e.g., 0.65 in ethyl acetate) .
  • NMR : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ⁴J-F splitting in aromatic regions).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity .

Advanced: What challenges arise in characterizing fluorine substituents via NMR?

¹⁹F NMR is critical for resolving difluoro environments. Coupling between adjacent fluorines (e.g., 4,7 positions) splits signals into doublets or triplets. However, overlapping peaks may require high-field instruments (≥500 MHz) or decoupling techniques .

Basic: What safety precautions are required during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

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